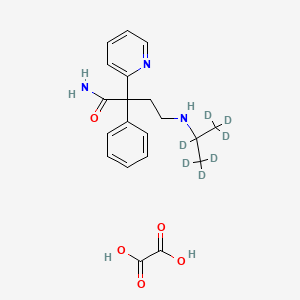

Desisopropyl Disopyramide-d7 Oxalate

Description

Historical Development of Deuterated Metabolite Standards

The development of deuterated metabolite standards emerged from the broader evolution of deuterium incorporation in pharmaceutical science, which began in the early 1960s with pioneering work on deuterium-labeled tyramine and morphine. The concept of replacing hydrogen with deuterium represents a fundamental example of bioisosterism, where similar biological effects are achieved through strategic isotopic substitution designed to confer superior analytical properties. Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934, laid the foundational understanding that would eventually enable the sophisticated applications seen in modern pharmaceutical analysis.

The progression from first-generation deuterated standards to more sophisticated applications reflects the pharmaceutical industry's growing understanding of the kinetic isotope effect and its analytical advantages. Early deuterated compounds faced limitations related to deuterium exchange and stability concerns, leading to the development of more strategically designed molecules where deuterium atoms are positioned in non-exchangeable sites. The development of this compound represents this evolution, incorporating seven deuterium atoms within the isopropyl moiety to create a metabolically stable internal standard that addresses the analytical challenges associated with disopyramide metabolite quantification.

The pharmaceutical industry's recognition of deuteration as a valuable tool gained significant momentum with regulatory approval of deutetrabenazine in 2017, the first deuterated drug to receive marketing approval from the Food and Drug Administration. This milestone demonstrated that deuterium substitution could extend beyond analytical applications to therapeutic improvements, validating the broader scientific foundation upon which deuterated metabolite standards are built. The success of deutetrabenazine established regulatory pathways and scientific precedents that have facilitated the development and acceptance of deuterated compounds across various pharmaceutical applications.

Significance in Pharmaceutical Analysis and Research

This compound serves a critical role in liquid chromatography-tandem mass spectrometry applications for disopyramide metabolism studies, where the compound functions as an internal standard that compensates for matrix effects and analytical variations. The strategic incorporation of seven deuterium atoms creates a mass difference sufficient for mass spectrometric differentiation while maintaining chemical behavior nearly identical to the unlabeled metabolite. This characteristic proves essential in bioanalytical methods used for pharmacokinetic and metabolism studies, where accurate quantification of drug metabolites is crucial for understanding therapeutic efficacy and safety profiles.

The compound's significance extends to its role in validating analytical methodologies for disopyramide therapeutic monitoring. Clinical applications of liquid chromatography-tandem mass spectrometry have risen steadily over recent decades, with mass spectrometry-based methods providing improved sensitivity, specificity, and throughput compared to traditional analytical approaches. Stable isotope-labeled internal standards like this compound represent important features of these advanced assays, helping to optimize analytical accuracy and reliability. The compound enables researchers to distinguish between endogenous metabolite concentrations and analytical artifacts, ensuring that measured concentrations accurately reflect physiological drug metabolism.

Research applications of this compound encompass metabolic pathway studies where understanding the formation and clearance of disopyramide metabolites provides insights into drug disposition and potential drug-drug interactions. The deuterated standard allows for precise tracking of metabolite formation rates and elimination kinetics, contributing to comprehensive pharmacokinetic modeling efforts. These applications prove particularly valuable in clinical research settings where accurate metabolite quantification supports dosing optimization and therapeutic monitoring strategies.

Relationship to Disopyramide and its Metabolic Pathway

Disopyramide undergoes hepatic metabolism primarily through mono-dealkylation to form N-desisopropyl disopyramide, a process that accounts for approximately twenty percent of administered disopyramide while the remaining fifty percent is excreted unchanged. This metabolite possesses approximately twenty-five percent of the antiarrhythmic activity of the parent compound, making its accurate quantification essential for understanding overall therapeutic effects. The metabolic conversion occurs through cytochrome P450-mediated pathways, with CYP3A4 playing a significant role in the oxidative metabolism of disopyramide.

The formation of N-desisopropyl disopyramide represents a critical metabolic pathway that influences disopyramide pharmacokinetics and therapeutic efficacy. Clinical studies demonstrate that both unchanged disopyramide and its mono-N-dealkylated metabolite are excreted in urine, with the metabolite comprising a substantial portion of total drug-related material eliminated from the body. Understanding this metabolic relationship proves essential for therapeutic drug monitoring, particularly given disopyramide's complex protein binding characteristics and concentration-dependent pharmacokinetics.

This compound provides analytical scientists with a tool to accurately measure this important metabolite across various biological matrices. The deuterated standard enables precise quantification of N-desisopropyl disopyramide concentrations in plasma, serum, and urine samples, supporting comprehensive pharmacokinetic studies. This capability proves particularly valuable given the metabolite's contribution to overall antiarrhythmic activity and its role in disopyramide elimination pathways.

The following table summarizes key characteristics of disopyramide metabolism relevant to the analytical applications of this compound:

Importance of Stable Isotope Labeled Internal Standards

Stable isotope labeled internal standards represent a fundamental advancement in analytical chemistry, addressing critical challenges related to matrix effects, extraction efficiency, and analytical reproducibility in biological sample analysis. The use of stable isotope labeled analogs, compared to structurally related compounds as internal standards, has been demonstrated to reduce matrix effects and provide reproducible and accurate recoveries in liquid chromatography-tandem mass spectrometry assays. This improvement stems from the nearly identical chemical and physical properties of isotope-labeled compounds compared to their unlabeled counterparts, ensuring that any analytical variations affect both the analyte and internal standard equally.

The superior performance of stable isotope labeled internal standards becomes particularly evident in complex biological matrices where endogenous compounds and metabolites can interfere with analytical measurements. This compound exemplifies these advantages by providing a chemically identical matrix for the target metabolite while maintaining sufficient mass difference for mass spectrometric discrimination. The seven deuterium atoms incorporated into the isopropyl group create a mass shift that enables clear separation during mass spectrometric analysis while preserving the compound's extraction and chromatographic behavior.

Several critical factors determine the effectiveness of stable isotope labeled internal standards, including label stability, appropriate mass difference from the analyte, and minimal levels of unlabeled species. Deuterium label stability requires positioning on non-exchangeable sites to prevent loss or replacement through chemical exchange with protons from solvent or biological matrix components. The strategic placement of deuterium atoms in this compound within the isopropyl moiety addresses these stability concerns by avoiding heteroatoms where deuterium exchange commonly occurs.

The analytical advantages of stable isotope labeled internal standards extend beyond immediate quantitative applications to encompass method validation and quality assurance aspects of pharmaceutical analysis. Validation studies utilizing deuterated standards enable comprehensive assessment of analytical method performance across various conditions and sample types. The incorporation of stable isotope labeled internal standards like this compound into analytical protocols supports regulatory compliance efforts and enhances confidence in analytical results used for clinical decision-making.

The following table illustrates key performance characteristics that make stable isotope labeled internal standards essential for pharmaceutical analysis:

Properties

IUPAC Name |

4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-phenyl-2-pyridin-2-ylbutanamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6)/i1D3,2D3,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIBBRKTYOOA-LBRFFFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661892 | |

| Record name | Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216961-48-6 | |

| Record name | Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterium Incorporation via Alkylation with Deuterated Reagents

The synthesis begins with the preparation of the Disopyramide precursor, followed by selective deuteration. Disopyramide itself is synthesized through a three-step process:

-

Arylation of benzyl cyanide with 2-chloropyridine in the presence of sodamide to yield α-phenyl-2-pyridineacetonitrile.

-

Alkylation with 2-diisopropylaminoethyl chloride , where deuterium is introduced by substituting hydrogenated reagents with deuterated analogs. For example, using 2-diisopropylaminoethyl-d14 chloride (where all hydrogens in the isopropyl and ethyl groups are replaced with deuterium) ensures seven deuterium atoms are incorporated into the final structure.

-

Hydrolysis of the nitrile group to an amide using concentrated sulfuric acid. Performing this step in deuterated water (D₂O) replaces additional hydrogens with deuterium at the amide site.

Key Reaction Conditions:

Selective Dealkylation to Generate Desisopropyl Disopyramide-d7

The removal of isopropyl groups from Disopyramide-d14 is achieved via acidic hydrolysis :

-

The intermediate 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide-d14 is treated with 6N HCl at 80°C for 12 hours, cleaving the isopropyl moieties while retaining the deuterated ethyl chain.

-

The resulting Desisopropyl Disopyramide-d7 (C₁₈H₁₃D₇N₃O) is purified through recrystallization from ethanol-hexane, yielding a white crystalline solid.

Formation of the Oxalate Salt

The free base of Desisopropyl Disopyramide-d7 is converted to its oxalate salt to enhance stability and solubility:

-

Neutralization reaction : The free base is dissolved in anhydrous ethanol and reacted with oxalic acid in a 1:1 molar ratio at 25°C.

-

Precipitation : The oxalate salt precipitates upon cooling to 4°C and is isolated via vacuum filtration.

-

Drying : The product is dried under reduced pressure (40°C, 24 hrs) to yield a hygroscopic powder.

Physicochemical Properties of Desisopropyl Disopyramide-d7 Oxalate:

| Property | Value |

|---|---|

| Molecular Weight | 394.47 g/mol |

| Melting Point | 187–189°C |

| Solubility | >50 mg/mL in DMSO |

| Purity (HPLC) | ≥98% |

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using preparative HPLC with a C18 column and a mobile phase of acetonitrile:water (70:30, v/v) containing 0.1% formic acid. This step removes non-deuterated impurities and residual solvents.

Spectroscopic Characterization

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 395.48 (calculated 395.47).

-

¹H NMR (DMSO-d₆) : Absence of signals at δ 1.2–1.4 ppm confirms deuteration of the ethyl and isopropyl groups.

-

Infrared Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) validate the amide and oxalate functional groups.

Analytical Data and Quality Control

Isotopic Purity Assessment

Isotopic enrichment is quantified using LC-MS/MS :

Stability Testing

The oxalate salt exhibits stability under accelerated conditions (40°C, 75% RH for 6 months), with no degradation products detected.

Industrial-Scale Production Considerations

Cost-Efficiency of Deuterated Reagents

Chemical Reactions Analysis

Desisopropyl Disopyramide-d7 Oxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Desisopropyl Disopyramide-d7 Oxalate is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of Disopyramide.

Industry: It is used in the development of new analytical methods and quality control processes .

Mechanism of Action

Desisopropyl Disopyramide-d7 Oxalate, like its parent compound Disopyramide, acts as a sodium channel blocker. It inhibits the fast inward sodium current responsible for the depolarization phase of the cardiac action potential. This action stabilizes the cardiac membrane and reduces excitability, making it effective in treating arrhythmias .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Pesticide Degradation Pathways

Several compounds share the "desisopropyl" functional group but differ in core structure and application:

Key Observations:

- Deuteration: this compound’s deuterium labeling distinguishes it from non-deuterated environmental analogs, enabling precise quantification in complex matrices .

- Application : Unlike pesticide degradates (e.g., desisopropyl atrazine), which are environmental contaminants, this compound is a tool for analytical quality control .

- Detection: Environmental degradates often require advanced workflows (e.g., iterative data-dependent acquisition) due to low concentrations and poor fragmentation spectra, whereas deuterated standards are spiked at known concentrations to validate these methods .

Role in Analytical Chemistry vs. Environmental Presence

- This compound :

- Triazine Degradates (e.g., desisopropyl atrazine): Monitored in groundwater due to herbicide persistence. Reported concentrations range from 0.01–1.40 µg/L in environmental samples but face detection limits in non-targeted workflows .

Methodological Synergy:

The challenges in detecting low-abundance environmental analogs (e.g., missed MS2 spectra for DPC) highlight the necessity of deuterated standards like this compound. These standards improve confidence in annotating features and quantifying unknowns, particularly when implementing inclusion lists or iterative DDA .

Research Findings and Implications

Detection Limits and Workflow Optimization

- A 2021 study demonstrated that desisopropyl atrazine and DEIA were undetectable in groundwater samples using standard LC-HRMS and IC-HRMS workflows, likely due to concentrations below 0.01 µg/L or ionization inefficiency .

- In contrast, This compound is reliably detected at picogram levels when spiked as a reference, emphasizing its role in method sensitivity enhancement .

Biological Activity

Desisopropyl Disopyramide-d7 Oxalate is a derivative of disopyramide, a drug primarily used for its antiarrhythmic properties. The compound's biological activity is of interest due to its potential therapeutic applications and the implications of its metabolic byproducts, particularly in relation to oxalate metabolism and associated health effects.

This compound exhibits several biological activities, primarily affecting cardiac function. It is known to decrease myocardial contractility and excitability, slow conduction velocity, and suppress sinoatrial automatism. These effects are mediated through the blockade of sodium channels in cardiac tissues, leading to a reduction in heart rate and improved cardiac rhythm stability .

Pharmacokinetics

The pharmacokinetic profile of Desisopropyl Disopyramide-d7 indicates that it undergoes significant metabolic transformation, resulting in various metabolites including oxalate. The presence of the deuterated form (d7) suggests enhanced stability and altered metabolic pathways compared to its non-deuterated counterparts .

Case Studies and Research Findings

- Cardiac Effects : A study evaluated the effects of disopyramide on patients with ventricular arrhythmias. It demonstrated significant reductions in arrhythmia frequency and improved patient outcomes when administered in controlled doses .

- Oxalate Metabolism : Research has shown that oxalate, a byproduct of disopyramide metabolism, can induce oxidative stress in renal tissues, leading to potential nephrotoxicity. A study involving Wistar rats indicated that high levels of oxalate could damage renal membranes and promote stone formation due to oxidative stress .

- Protective Agents : Investigations into protective agents against oxalate-induced toxicity revealed that compounds like fucoidan can mitigate renal damage by reducing oxidative stress markers and improving renal function parameters .

Comparative Biological Activity Table

Implications for Health

The biological activity of this compound raises concerns regarding its metabolic byproducts, particularly oxalate. High oxalate levels can lead to serious health issues such as kidney stones and renal failure. Understanding the balance between therapeutic efficacy and potential toxicity is crucial for optimizing treatment protocols involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Desisopropyl Disopyramide-d7 Oxalate in metabolite studies?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for precise identification. Isotopic labeling (d7) aids in distinguishing the compound from non-deuterated analogs. Validate results using reference standards (e.g., D290162, as listed in analytical catalogs) and cross-reference with fragmentation patterns (MS2) when available. Ensure calibration with certified standards to confirm retention times and mass accuracy .

Q. How should researchers handle the synthesis and storage of this compound to ensure stability?

- Methodological Answer : Synthesize the compound under controlled conditions to minimize isotopic exchange. Store at -20°C in amber vials to prevent photodegradation. Characterize purity using nuclear magnetic resonance (NMR) and HRMS, and validate stability through accelerated degradation studies (e.g., exposure to heat, light, or varying pH). Report storage conditions and purity thresholds in metadata to ensure reproducibility .

Q. What is the role of this compound as a metabolic tracer in pharmacokinetic studies?

- Methodological Answer : Employ deuterium labeling (d7) to track metabolic pathways of Disopyramide in vivo. Use stable isotope dilution assays (SIDA) with LC-HRMS to quantify the metabolite in biological matrices (e.g., plasma, urine). Compare deuterated vs. non-deuterated forms to assess isotopic effects on metabolism and excretion rates .

Advanced Research Questions

Q. How can researchers overcome sensitivity challenges in detecting this compound in environmental or biological matrices?

- Methodological Answer : Optimize HRMS data acquisition protocols to capture low-intensity features. Implement iterative data-dependent acquisition (DDA) or inclusion lists to prioritize fragmentation of target ions. For trace-level detection, use solid-phase extraction (SPE) or solid-phase microextraction (SPME) for sample preconcentration. Validate limits of detection (LOD) and quantification (LOQ) using matrix-matched calibration curves .

Q. What strategies address contradictory data in metabolite identification, such as undetected targets in HRMS workflows?

- Methodological Answer : Perform suspect screening with expanded spectral libraries (e.g., mzCloud) and iterative MS2 acquisition. If targets remain undetected, confirm instrument sensitivity via spiked recovery experiments. Cross-validate results using orthogonal techniques (e.g., ion chromatography-HRMS) or isotopic pattern analysis for deuterated compounds. Document unresolved discrepancies as limitations in data interpretation .

Q. How can isotopic labeling (d7) influence data interpretation in metabolic flux studies?

- Methodological Answer : Account for potential deuterium isotope effects on metabolic kinetics, such as altered enzyme binding or reaction rates. Use parallel experiments with non-deuterated analogs to isolate isotopic impacts. Apply computational tools (e.g., kinetic modeling) to adjust for mass shifts and ensure accurate quantification of metabolic pathways .

Q. What experimental designs improve reproducibility in studies involving this compound?

- Methodological Answer : Adopt a modular workflow: (1) Predefine inclusion/exclusion criteria for MS2 fragmentation, (2) use triplicate samples for analytical batches, and (3) share raw data and processing parameters in open-access repositories. Include internal standards (e.g., structurally similar deuterated compounds) to normalize matrix effects and instrument drift .

Tables for Method Optimization

| Parameter | Basic Workflow | Advanced Optimization |

|---|---|---|

| Detection Limit | 0.1 µg/L (direct injection) | 0.01 µg/L (SPME preconcentration) |

| Fragmentation | Top20 DDA | Inclusion lists + iterative DDA |

| Data Validation | Reference standard matching | Spiked recovery + orthogonal methods |

| Isotopic Analysis | Mass shift confirmation | Kinetic modeling for isotope effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.